

Application Note: Synthesis of Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate

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Compound of Interest

Compound Name: Methyl acetate-PEG1-methyl acetate

Cat. No.: B3031603

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This document provides a detailed protocol for the synthesis of dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, a derivative of polyethylene glycol (PEG) that can be used as a linker in various chemical and biomedical applications.

Introduction

Polyethylene glycol (PEG) and its derivatives are widely used in drug delivery, biotechnology, and materials science due to their biocompatibility, solubility in water, and lack of toxicity. The functionalization of PEG at its terminal hydroxyl groups allows for the conjugation of molecules such as drugs, proteins, and targeting ligands. This protocol details the synthesis of a short-chain PEG derivative, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, through the dialkylation of ethylene glycol with methyl bromoacetate. This method provides a straightforward and efficient route to produce a bifunctional PEG linker.

Reaction Principle

The synthesis is based on the Williamson ether synthesis, where an alkoxide is reacted with an organohalide. In this case, ethylene glycol is deprotonated by a base, sodium hydride, to form the corresponding dialkoxide. This nucleophilic dialkoxide then undergoes a substitution reaction with methyl bromoacetate to yield the desired product, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.

Experimental Protocol

Materials and Reagents

Reagent	Formula	Molecular Weight (g/mol)	Quantity
Ethylene glycol	C ₂ H ₆ O ₂	62.07	1.0 eq
Sodium hydride (60% dispersion in mineral oil)	NaH	24.00	2.2 eq
Methyl bromoacetate	C ₃ H ₅ BrO ₂	152.97	2.5 eq
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	-	Solvent
Saturated aqueous ammonium chloride	NH ₄ Cl	-	Quenching
Saturated aqueous sodium bicarbonate	NaHCO ₃	-	Washing
Brine	NaCl (aq)	-	Washing
Anhydrous sodium sulfate	Na ₂ SO ₄	-	Drying
Ethyl acetate	C ₄ H ₈ O ₂	-	Extraction
Hexanes	C ₆ H ₁₄	-	Extraction

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser

- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure

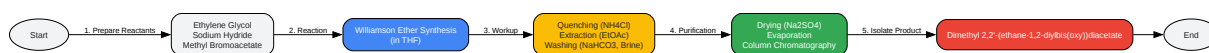
- **Reaction Setup:** A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil. The mineral oil is removed by washing with hexanes, and the sodium hydride is dried under a stream of nitrogen. Anhydrous tetrahydrofuran (THF) is then added to the flask.
- **Formation of the Dialkoxide:** The flask is cooled to 0 °C in an ice bath. Ethylene glycol (1.0 equivalent) is added dropwise to the suspension of sodium hydride in THF. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the dialkoxide.
- **Alkylation:** The reaction mixture is cooled back to 0 °C. Methyl bromoacetate (2.5 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux overnight.
- **Workup:** After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.

Characterization Data

Property	Value
Molecular Formula	C ₈ H ₁₄ O ₆
Molecular Weight	206.19 g/mol
Appearance	Colorless oil
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.15 (s, 4H), 3.75 (s, 6H), 3.70 (s, 4H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 170.5, 69.0, 68.5, 51.5
Mass Spectrometry (ESI-MS)	m/z 207.08 [M+H] ⁺
Yield	Typically 60-70%

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.



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Caption: Synthesis workflow for dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.

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